N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
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Overview
Description
N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a morpholinyl-pyrazine moiety and a methylcyclohexyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent, such as acetic anhydride, under acidic conditions.
Attachment of the Morpholinyl-Pyrazine Moiety: The morpholinyl-pyrazine group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-chloropyrazine with morpholine in the presence of a base like potassium carbonate.
Coupling of the Methylcyclohexyl Group: The final step involves coupling the methylcyclohexyl group to the benzamide core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.
Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can help elucidate their functions and mechanisms.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with biological targets relevant to diseases, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinyl-pyrazine moiety may facilitate binding to these targets, while the benzamide core could modulate the compound’s overall activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylcyclohexyl)-4-[(3-piperidin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure but with a piperidine ring instead of morpholine.
N-(4-methylcyclohexyl)-4-[(3-pyrrolidin-4-ylpyrazin-2-yl)oxy]benzamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is unique due to the presence of the morpholinyl-pyrazine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in multiple research fields.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-2-6-18(7-3-16)25-21(27)17-4-8-19(9-5-17)29-22-20(23-10-11-24-22)26-12-14-28-15-13-26/h4-5,8-11,16,18H,2-3,6-7,12-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCNKYWSDRUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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